![molecular formula C13H16O3 B1605230 Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate CAS No. 25491-42-3](/img/structure/B1605230.png)
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Overview
Description
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound is also known by its IUPAC name, ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is 1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate are not fully detailed in the search results. It is known that the compound has a molecular weight of 220.27 .Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to esterification reactions, which are pivotal in creating ester derivatives found in medications . For instance, it can be utilized in the synthesis of drugs like clopidogrel and fenofibrate, which are essential in treating conditions such as blood clots and high cholesterol, respectively.
Photocatalytic Reactions
This compound is instrumental in photocatalytic processes that synthesize ester derivatives. Photocatalysis is a growing field in organic chemistry, where compounds like Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate are used under light irradiation to initiate reactions, often leading to more sustainable and efficient production methods .
Fine Chemicals Production
In the realm of fine chemicals, which are pure, complex chemicals used as starting materials for specialized applications, this ester plays a crucial role. It acts as a building block for complex molecules due to its reactive ester group, which can undergo further chemical transformations .
Biological Studies
While not directly used in biological systems, derivatives of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate could be synthesized to study their biological activity. For example, they could be tested for antiviral properties or as potential candidates for drug development .
Safety and Hazards
properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXMGBGYGZYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948385 | |
Record name | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
CAS RN |
25491-42-3 | |
Record name | 25491-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.